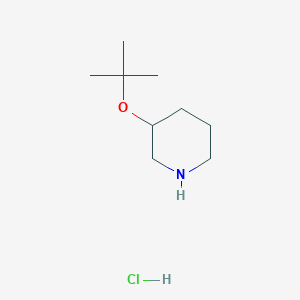
4-(2,4-Dichlorobenzyl)-3,5-thiomorpholinedione
Vue d'ensemble
Description
2,4-Dichlorobenzyl alcohol is a medication used to treat a sore throat . It’s a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It’s considered an active ingredient found in several marketed OTC products .
Synthesis Analysis
A method for synthesizing the 2,4-dichlorobenzoyl chloride, which could be a precursor to 2,4-Dichlorobenzyl alcohol, involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid .Molecular Structure Analysis
The molecular formula for 2,4-Dichlorobenzyl alcohol is C7H6Cl2O . The average mass is 177.02 Da and the monoisotopic mass is 175.9795702 Da .Chemical Reactions Analysis
2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It’s a common ingredient in throat lozenges .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dichlorobenzyl alcohol is 177.03 g/mol . It’s soluble in DMSO at 80 mg/mL .Applications De Recherche Scientifique
Analysis of Global Trends in Herbicide Toxicity Studies
A scientometric review focused on 2,4-dichlorophenoxyacetic acid (2,4-D) toxicity and mutagenicity, highlighting the advancement in research on herbicides' impact on the environment and non-target species. This study underscores the importance of ongoing research into the effects of herbicides, which could parallel investigations into the environmental and biological interactions of 4-(2,4-Dichlorobenzyl)-3,5-thiomorpholinedione (Zuanazzi et al., 2020).
Medicinal Perspectives of Thiazolidinedione Derivatives
Research on 2,4-thiazolidinediones (TZD) derivatives, known for their antimicrobial, antitumor, and antidiabetic properties, reflects the potential for structural modification to develop novel therapeutics. This could inform research pathways for exploring the biological activities of 4-(2,4-Dichlorobenzyl)-3,5-thiomorpholinedione and its derivatives (Singh et al., 2022).
Development of Hybrid Catalysts for Medicinal Chemistry
The synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones) using hybrid catalysts showcases the importance of catalysts in synthesizing complex molecules with potential medicinal applications. This research direction could be relevant for developing synthetic methodologies for compounds like 4-(2,4-Dichlorobenzyl)-3,5-thiomorpholinedione and exploring their potential applications (Parmar et al., 2023).
Mécanisme D'action
Target of Action
It’s structurally similar compound, dichlorobenzyl alcohol, is known to have a broad spectrum of action against bacteria and viruses associated with mouth and throat infections .
Mode of Action
Dichlorobenzyl alcohol, a structurally similar compound, is thought to work by denaturing external proteins and rearranging the tertiary structure proteins . It’s also suggested that it might reduce sodium channel blockade, contributing to its local anesthetic action .
Biochemical Pathways
The structurally similar compound, dichlorobenzyl alcohol, is known to have antiseptic properties, suggesting it may interfere with microbial metabolic processes .
Pharmacokinetics
The concentration in saliva after 120 minutes represents about 50% of the administered dose .
Result of Action
Dichlorobenzyl alcohol, a structurally similar compound, is known to provide symptomatic relief of acute sore throat and postoperative sore throat .
Action Environment
It’s worth noting that the efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Propriétés
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2S/c12-8-2-1-7(9(13)3-8)4-14-10(15)5-17-6-11(14)16/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGWBIOXTHPDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331909 | |
| Record name | 4-[(2,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione | |
CAS RN |
338953-59-6 | |
| Record name | 4-[(2,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(methylthio)butanamide](/img/structure/B2444251.png)


![N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)



![5,5-Dimethyl-5,6,8,9,10,11-hexahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2444265.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2444266.png)
![N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444267.png)
![aza(3-benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro1H-indazol-4-ylidene))methoxymethane](/img/structure/B2444268.png)
